2-Ethoxyethyl benzenesulfonate

Description

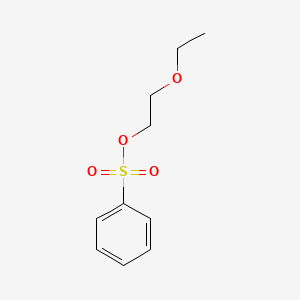

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-2-13-8-9-14-15(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDANISIXHJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938042 | |

| Record name | 2-Ethoxyethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-09-5 | |

| Record name | Ethanol, 2-ethoxy-, benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Ethoxyethyl Benzenesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

SN1 Reaction Pathways and Carbocation Stability

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. saskoer.ca The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. saskoer.casavemyexams.com The second step is the rapid attack of a nucleophile on the carbocation. saskoer.ca

The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. libretexts.org More stable carbocations are formed more readily, leading to faster reaction rates. libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. savemyexams.comorganicchemistrytutor.com Primary carbocations are generally so unstable that they are rarely formed in SN1 reactions. organicchemistrytutor.com

Given that 2-ethoxyethyl benzenesulfonate (B1194179) is a primary sulfonate ester, it is unlikely to undergo substitution via a standard SN1 mechanism due to the high instability of the resulting primary carbocation. However, it is important to consider the possibility of neighboring group participation from the ether oxygen, which could potentially stabilize a developing positive charge and influence the reaction pathway. Such participation can lead to anchimeric assistance, where the neighboring group helps to push out the leaving group, often with retention of configuration. dalalinstitute.com

Furthermore, even if a primary carbocation were to form, it would be highly susceptible to rearrangement to a more stable carbocation if a hydride or alkyl shift is possible. organicchemistrytutor.com In the case of a 2-ethoxyethyl cation, a hydride shift from the adjacent carbon bearing the ethoxy group could potentially occur.

The solvent also plays a critical role in SN1 reactions. Polar protic solvents are favored as they can stabilize the carbocation intermediate through solvation. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) with Related Sulfonates

Nucleophilic aromatic substitution (SNAr) is a significant reaction class in organic synthesis, allowing for the modification of aromatic rings. harvard.edunumberanalytics.com This reaction involves a nucleophile displacing a suitable leaving group, such as a sulfonate, on an aromatic ring. numberanalytics.comwikipedia.org The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophilic attack. numberanalytics.comwikipedia.org Good leaving groups, including sulfonates, facilitate the reaction. numberanalytics.com

The generally accepted mechanism for SNAr reactions has been a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. harvard.eduwikipedia.org However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism. harvard.edu The reactivity in SNAr reactions is influenced by the nature of the aromatic system, with heterocyclic compounds like pyridines and quinolines also undergoing these reactions. numberanalytics.comd-nb.info

Vicarious Nucleophilic Substitution (VNS) Mechanisms

A specific type of nucleophilic aromatic substitution is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the C-H functionalization of nitroaromatics and some heteroaromatics. organic-chemistry.orgacs.org

The VNS mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring to form a σ-adduct. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores aromaticity. nih.gov The reaction typically requires more than two equivalents of a strong base. organic-chemistry.org Alkyl sulfonates have been utilized as precursors for the carbanions in VNS reactions, leading to the alkylation of nitroarenes. acs.orgnih.gov For instance, electrophilic 3-nitropyridines have been shown to react efficiently with alkyl phenyl sulfones and neopentyl alkanesulfonates to yield alkylated products. acs.orgnih.gov

Table 1: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution

| Nitroarene | Alkylating Agent | Product | Yield (%) | Reference |

| 3-Nitropyridine | Methyl phenyl sulfone | 2-Methyl-3-nitropyridine | 72 | acs.orgnih.gov |

| 3-Nitropyridine | Ethyl phenyl sulfone | 2-Ethyl-3-nitropyridine | 65 | acs.orgnih.gov |

| 3-Nitropyridine | Isobutyl phenyl sulfone | 2-Isobutyl-3-nitropyridine | 58 | acs.orgnih.gov |

| 3-Nitropyridine | Neopentyl methanesulfonate | 2-Neopentyl-3-nitropyridine | 75 | acs.orgnih.gov |

Elimination Reactions Facilitated by 2-Ethoxyethyl Benzenesulfonate

Sulfonate esters, including 2-ethoxyethyl benzenesulfonate, are excellent leaving groups in elimination reactions due to the stability of the resulting sulfonate anion. fiveable.meresearchtrends.net These reactions typically lead to the formation of alkenes.

E2 Reaction Stereochemistry and Regioselectivity

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. iitk.ac.in This mechanism exhibits specific stereochemical and regiochemical outcomes.

The stereochemistry of the E2 reaction requires a specific alignment of the β-hydrogen and the leaving group, known as periplanar. chemistrysteps.com The anti-periplanar arrangement, where the hydrogen and the leaving group are on opposite sides of the C-C bond, is generally favored as it allows the reaction to proceed through a lower-energy staggered conformation. iitk.ac.inchemistrysteps.com The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. If there is only one β-hydrogen, the reaction is stereospecific; if there are two, it is stereoselective, typically favoring the more stable trans alkene. chemistrysteps.com

The regioselectivity of the E2 reaction is governed by the Zaitsev rule, which states that the more substituted (and generally more stable) alkene is the major product. iitk.ac.inyoutube.com However, the use of a sterically hindered base can lead to the formation of the Hofmann product, the less substituted alkene, due to preferential attack at the less sterically hindered β-hydrogen. youtube.comlibretexts.org The rate of E2 reactions increases with increasing substitution at the carbon bearing the leaving group, which is attributed to the increased stability of the partially formed double bond in the transition state. iitk.ac.in

E1 Reaction Pathways and Competition with Substitution

The E1 (unimolecular elimination) reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. fiveable.mewikipedia.org This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the alkene. fiveable.me

E1 reactions are favored for substrates that can form stable carbocations, such as tertiary and secondary alkyl sulfonates, and in the presence of ionizing solvents. fiveable.memasterorganicchemistry.com These reactions often compete with SN1 (unimolecular nucleophilic substitution) reactions because they share a common carbocation intermediate. fiveable.mewikipedia.orgmasterorganicchemistry.com The outcome of the reaction, whether elimination or substitution, depends on factors such as the nature of the substrate, the solvent, and the temperature. fiveable.mepressbooks.pub Higher temperatures generally favor elimination over substitution. wikipedia.orgpressbooks.pub

Mechanistic Studies of Sulfonate Cleavage and Functional Group Interconversion

The cleavage of the sulfonate ester bond is a key step in many of its reactions. This can occur through various mechanisms, including hydrolysis.

Hydrolysis Mechanisms of Sulfonate Esters

The hydrolysis of sulfonate esters has been a subject of considerable study, with evidence supporting both stepwise and concerted mechanisms. acs.orgrsc.orgcore.ac.uklu.se The mechanism can be influenced by the structure of the sulfonate ester and the reaction conditions.

In alkaline hydrolysis, the reaction can proceed through a stepwise mechanism involving a pentavalent intermediate or a concerted mechanism with a single transition state. acs.orgcore.ac.uk Studies on the alkaline hydrolysis of aryl benzenesulfonates have shown a nonlinear Brønsted plot, suggesting a change in mechanism from a stepwise process for poorer leaving groups to a concerted one for good leaving groups. rsc.orgcore.ac.uk

For aliphatic sulfonate esters, kinetic studies on the hydrolysis of compounds like ethyl ethanesulfonate (B1225610) in water suggest that the reaction can proceed substantially through a BAL1-E1 mechanism, involving C-O bond fission. oup.com Tracer experiments with H₂¹⁸O have confirmed that for ethyl ethanesulfonate, the hydrolysis occurs with complete C-O fission. oup.com In contrast, for other sulfonate esters like 1,3-propanesultone, a mixture of C-O and S-O fission is observed. oup.com The presence of a strong nucleophile and a poor leaving group can favor a stepwise process, while a good leaving group promotes a concerted reaction. rsc.org

Table 2: Comparison of Hydrolysis Mechanisms for Sulfonate Esters

| Sulfonate Ester Type | Proposed Mechanism(s) | Key Findings | Reference(s) |

| Aryl benzenesulfonates (alkaline hydrolysis) | Stepwise (via pentavalent intermediate) and Concerted | Nonlinear Brønsted plot indicates a mechanism change based on the leaving group's pKa. | rsc.orgcore.ac.uk |

| Aliphatic sulfonate esters (e.g., ethyl ethanesulfonate) | BAL1-E1 (C-O fission) | Kinetic and tracer studies show hydrolysis proceeds via C-O bond cleavage. | oup.com |

Transition State Analysis in Substitution and Elimination

The reactivity of 2-Ethoxyethyl benzenesulfonate in substitution and elimination reactions is governed by the nature of the transition states involved. Sulfonate esters are known to be excellent leaving groups, facilitating both S_N2 and E2 pathways. pearson.comigi-global.com The transition state in these reactions represents the highest energy point along the reaction coordinate, and its structure dictates the reaction rate and outcome.

In a typical S_N2 reaction, the transition state is characterized by a trigonal bipyramidal geometry where the incoming nucleophile and the outgoing benzenesulfonate group are partially bonded to the α-carbon. masterorganicchemistry.com For 2-Ethoxyethyl benzenesulfonate, the transition state for an S_N2 reaction would involve the nucleophile attacking the carbon bearing the benzenesulfonate group from the backside, leading to an inversion of configuration at that center. masterorganicchemistry.com

The competition between S_N2 and E2 reactions is a key aspect of the reactivity of alkyl sulfonates. The transition state for an E2 reaction involves the simultaneous removal of a β-proton by a base and the departure of the leaving group. For 2-Ethoxyethyl benzenesulfonate, there are two potential β-protons that can be removed. The nature of the base and the reaction conditions will determine which proton is abstracted and the resulting regioselectivity of the elimination. A bulkier base will generally favor the abstraction of the less sterically hindered proton.

The structure of the transition state in elimination reactions of sulfonate esters can have carbanion-like character, especially with a poor leaving group. pearson.com However, since benzenesulfonate is a good leaving group, the transition state is expected to be more synchronous, with significant C-H and C-O bond breaking occurring simultaneously.

Table 1: Comparison of Transition State Characteristics for 2-Ethoxyethyl Benzenesulfonate

| Reaction Pathway | Key Features of the Transition State | Expected Outcome |

| S_N2 | Trigonal bipyramidal geometry at the α-carbon. masterorganicchemistry.com | Inversion of stereochemistry. |

| NGP-assisted Substitution | Formation of a cyclic oxonium ion intermediate via an intramolecular S_N2 attack by the ether oxygen. scribd.comyoutube.com | Retention of stereochemistry. |

| E2 | Concerted removal of a β-proton and the benzenesulfonate leaving group. | Formation of an alkene. |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like 2-Ethoxyethyl benzenesulfonate. Density Functional Theory (DFT) is a commonly employed method for studying the potential energy surfaces of substitution and elimination reactions. researchgate.net These calculations can provide detailed information about the structures and energies of reactants, transition states, intermediates, and products.

For 2-Ethoxyethyl benzenesulfonate, computational studies can be used to:

Model Transition State Geometries: DFT calculations can predict the three-dimensional arrangement of atoms in the transition states for S_N2, E2, and NGP-assisted pathways. This allows for a detailed understanding of the bonding changes that occur during the reaction. researchgate.net

Calculate Activation Barriers: By determining the energy difference between the reactants and the transition state, the activation energy for each potential reaction pathway can be calculated. usp.br Comparing these activation barriers can help predict which mechanism is likely to be favored under a given set of conditions. For instance, computational studies on similar systems have been used to evaluate the competition between S_N2 and E2 pathways. researchgate.netusp.br

Investigate the Role of the Solvent: Solvation models can be incorporated into DFT calculations to simulate the effect of the solvent on the reaction mechanism. Polar solvents can stabilize charged species, such as the transition states and intermediates in S_N2 and NGP reactions, thereby influencing the reaction rates. usp.br

Analyze Neighboring Group Participation: Computational methods are particularly useful for studying NGP. They can be used to calculate the stability of the cyclic oxonium ion intermediate and the activation barrier for its formation, providing insight into the likelihood of this pathway. youtube.com

A theoretical study on the esterification of benzenesulfonic acid with methanol (B129727) using DFT explored various possible mechanisms, including S_N1, S_N2, and addition-elimination pathways, highlighting the utility of these methods in distinguishing between competing mechanisms. Similar computational approaches applied to 2-Ethoxyethyl benzenesulfonate would be invaluable in providing a detailed, molecular-level understanding of its reactivity.

Table 2: Application of Computational Methods to 2-Ethoxyethyl Benzenesulfonate Reactivity

| Computational Method | Information Gained | Relevance to 2-Ethoxyethyl Benzenesulfonate |

| Density Functional Theory (DFT) | Geometries and energies of stationary points (reactants, transition states, intermediates, products). researchgate.net | Prediction of reaction pathways (S_N2, E2, NGP) and their activation barriers. |

| Implicit/Explicit Solvation Models | Effect of solvent on reaction energetics. usp.br | Understanding how solvent polarity influences the competition between different mechanisms. |

| Frequency Calculations | Characterization of stationary points as minima or transition states; calculation of thermodynamic properties. | Confirmation of transition state structures and calculation of activation entropies and enthalpies. |

Applications in Advanced Organic Synthesis

2-Ethoxyethyl Benzenesulfonate (B1194179) as a Key Alkylating Reagent

2-Ethoxyethyl benzenesulfonate serves as a valuable reagent for the introduction of the 2-ethoxyethyl moiety into a variety of substrates. This process, known as alkylation, is a fundamental transformation in organic chemistry, forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The benzenesulfonate group in 2-ethoxyethyl benzenesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions where a nucleophile replaces the benzenesulfonate group, thereby attaching the 2-ethoxyethyl group to the nucleophilic atom.

Introduction of the 2-Ethoxyethyl Moiety into Diverse Substrates

The 2-ethoxyethyl group can be introduced into a wide range of organic molecules through alkylation reactions. This moiety can serve various purposes, including acting as a protecting group for certain functional groups or modifying the steric and electronic properties of a molecule to influence subsequent reaction steps. The reactivity of the substrate and the specific reaction conditions employed will determine the efficiency and selectivity of the ethoxyethylation process.

C-Alkylation Reactions

In C-alkylation reactions, a new bond is formed between a carbon atom of the substrate and the 2-ethoxyethyl group. This is a powerful method for constructing carbon skeletons. Typically, this involves the reaction of 2-ethoxyethyl benzenesulfonate with a carbanion or another nucleophilic carbon species. For instance, active methylene (B1212753) compounds, which have a methylene group flanked by two electron-withdrawing groups (e.g., in malonic esters or β-keto esters), can be deprotonated to form a stable carbanion that can then act as a nucleophile.

| Reactant Type | General Reaction |

| Active Methylene Compound | R'-CH₂-R'' + 2-Ethoxyethyl benzenesulfonate → R'-CH(CH₂CH₂OEt)-R'' |

Detailed research findings on specific C-alkylation reactions using 2-ethoxyethyl benzenesulfonate are not extensively available in the public domain.

N-Alkylation Reactions

N-alkylation involves the formation of a new bond between a nitrogen atom and the 2-ethoxyethyl group. This is a common reaction for the synthesis of substituted amines, amides, and nitrogen-containing heterocyclic compounds. Primary and secondary amines are excellent nucleophiles for this transformation. The reaction is typically carried out in the presence of a base to neutralize the benzenesulfonic acid byproduct.

| Substrate | Product |

| Primary Amine (R-NH₂) | R-NH(CH₂CH₂OEt) |

| Secondary Amine (R₂NH) | R₂N(CH₂CH₂OEt) |

Specific examples and detailed yields for N-alkylation reactions with 2-ethoxyethyl benzenesulfonate are not readily found in publicly accessible scientific literature.

O-Alkylation Reactions

O-alkylation results in the formation of a new ether linkage by creating a bond between an oxygen atom and the 2-ethoxyethyl group. Alcohols and phenols are common substrates for this reaction. The oxygen atom in these substrates acts as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl group. A base is generally required to deprotonate the alcohol or phenol, increasing its nucleophilicity.

| Substrate | Product |

| Alcohol (R-OH) | R-O-CH₂CH₂OEt |

| Phenol (Ar-OH) | Ar-O-CH₂CH₂OEt |

While the O-alkylation of alcohols and phenols is a well-established reaction for sulfonate esters, specific research detailing the use of 2-ethoxyethyl benzenesulfonate for this purpose is limited.

Strategic Utilization as a Synthetic Intermediate

Beyond its direct role as an alkylating agent, 2-ethoxyethyl benzenesulfonate can be employed as a strategic intermediate in the synthesis of more complex organic molecules. The introduction of the 2-ethoxyethyl group can be a critical step in a multi-step synthesis, setting the stage for subsequent transformations.

Construction of Complex Organic Molecules

| Synthetic Strategy | Role of 2-Ethoxyethyl Group |

| Protecting Group Strategy | Temporarily blocks a reactive functional group (e.g., an alcohol or amine) to prevent it from interfering with subsequent reactions. It is removed in a later step to reveal the original functional group. |

| Moiety Incorporation | The 2-ethoxyethyl group is a permanent part of the final molecular structure, contributing to the molecule's overall properties. |

Detailed examples of the strategic use of 2-ethoxyethyl benzenesulfonate as a synthetic intermediate in the construction of specific complex organic molecules are not widely documented in available scientific literature.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental components of many pharmaceuticals, agrochemicals, and natural products. uou.ac.inuomus.edu.iq The synthesis of these structures is a cornerstone of medicinal and organic chemistry. Sulfonate esters, including 2-Ethoxyethyl benzenesulfonate, can serve as key precursors or reagents in the formation of these important ring systems. For instance, aryl and heteroaryl sulfonate esters can be prepared as stable alternatives to more reactive and often unstable sulfonyl chlorides. nih.gov These stable sulfonate esters can then be used in subsequent reactions to build heterocyclic structures.

One general strategy involves the use of organozinc reagents with sulfonylating agents to form sulfonate esters, which can then be further manipulated to construct heterocyclic rings. nih.gov While direct research on 2-Ethoxyethyl benzenesulfonate in specific, named heterocyclic syntheses is not extensively documented in readily available literature, the general reactivity of sulfonate esters suggests its potential as an electrophile in cyclization reactions. For example, a molecule containing a nucleophilic center (like an amine or alcohol) and a 2-ethoxyethyl sulfonate group could undergo an intramolecular reaction to form a heterocyclic ring.

The synthesis of various heterocyclic compounds often involves cyclization, condensation, or cycloaddition reactions where a good leaving group, a role that the benzenesulfonate moiety can fulfill, is required.

C-C Bond Formation Methodologies

The creation of carbon-carbon (C-C) bonds is a central theme in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. mdpi.comsoci.org 2-Ethoxyethyl benzenesulfonate, as a sulfonate ester, can participate in modern C-C bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and typically involve an organohalide or sulfonate electrophile and an organometallic nucleophile. unistra.frlibretexts.org While aryl and vinyl halides have been traditionally used, sulfonate esters like tosylates and nosylates have emerged as effective and often more accessible alternatives to triflates. unistra.fr These reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, have become indispensable in organic synthesis. unistra.frorganic-chemistry.orglumenlearning.com

Aryl arenesulfonates, a class to which 2-Ethoxyethyl benzenesulfonate belongs, have been successfully employed as electrophiles in Hiyama cross-coupling reactions with arylsilanes. organic-chemistry.org These reactions benefit from the stability and ease of preparation of the sulfonate starting materials. organic-chemistry.org The general applicability of palladium-catalyzed cross-coupling extends to a wide range of functional groups, although the specific reactivity of 2-Ethoxyethyl benzenesulfonate in these named reactions would require further empirical investigation. The development of new ligands has significantly broadened the scope and reliability of these methods. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Sulfonate | Organoboron Compound | Pd(0) complex, Base |

| Stille Coupling | Aryl/Vinyl Halide or Sulfonate | Organotin Compound | Pd(0) complex |

| Hiyama Coupling | Aryl/Vinyl Halide or Sulfonate | Organosilane | Pd(0) complex, Fluoride (B91410) source |

This table provides a general overview of common cross-coupling reactions where sulfonates can be used as electrophiles.

The Heck reaction, a palladium-catalyzed reaction between an unsaturated halide or sulfonate and an alkene, is a fundamental method for C-C bond formation. lumenlearning.comrug.nlmdpi.com It allows for the vinylation or arylation of olefins, leading to the formation of substituted alkenes. mdpi.com The scope of the Heck reaction has expanded to include various electrophiles beyond the traditional aryl iodides and bromides, now encompassing aryl sulfonates. rug.nlmdpi.com

Nickel-catalyzed Heck reactions have also been developed, which can effectively activate less reactive aryl sulfonates like mesylates and tosylates. rsc.org These reactions can lead to the formation of unusual conjugated arylated isomers of cycloalkenes. rsc.org The specific participation of 2-Ethoxyethyl benzenesulfonate in Heck-type reactions is not explicitly detailed in the surveyed literature, but its identity as a sulfonate ester places it within the class of potential substrates for these powerful synthetic methods. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. uwindsor.cathieme-connect.com

Cross-Coupling Reactions Involving Sulfonates

Exploration as a Protecting Group Strategy

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. wikipedia.orglibretexts.org This strategy is known as protection, and the temporary blocking group is called a protecting group. wikipedia.org 2-Ethoxyethyl benzenesulfonate can be utilized to introduce the 2-ethoxyethyl (EE) group, which serves as a protecting group for certain functionalities. smolecule.comyoutube.com

The hydroxyl group of alcohols is frequently protected to prevent its acidic proton from interfering with basic or organometallic reagents, or to avoid its nucleophilic character from causing unwanted side reactions. libretexts.orgmasterorganicchemistry.com The 2-ethoxyethyl (EE) group is an acetal-type protecting group that can be introduced to protect alcohols. synarchive.comuwindsor.ca

The protection of an alcohol as an EE ether is typically achieved by reacting the alcohol with ethyl vinyl ether under acidic catalysis. youtube.com While 2-Ethoxyethyl benzenesulfonate itself is not the direct reagent for this protection, it is conceptually related as it contains the 2-ethoxyethyl moiety. The EE group is stable under a variety of conditions but can be readily removed (deprotected) under mild acidic conditions, such as with dilute hydrochloric acid or p-toluenesulfonic acid. wikipedia.orgsynarchive.comlibretexts.org The cleavage of the EE ether can also be accomplished using reagents like copper(II) chloride dihydrate. pku.edu.cn

The stability of the EE group has been demonstrated in various synthetic sequences, including its compatibility with the harsh basic conditions of some cross-coupling reactions. acs.org

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

|---|---|---|---|

| Trimethylsilyl (B98337) ether | TMS | TMSCl, base | Mild acid or fluoride |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, base | Acid or fluoride |

| Benzyl (B1604629) ether | Bn | BnBr, base | Hydrogenolysis |

| Methoxymethyl ether | MOM | MOMCl, base | Acid |

| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Acid |

| Ethoxyethyl ether | EE | Ethyl vinyl ether, acid catalyst | Mild acid |

This table highlights the 2-ethoxyethyl (EE) group in the context of other common alcohol protecting groups.

Amines are another class of functional groups that often require protection during synthesis due to their nucleophilicity and basicity. tcichemicals.com Various protecting groups have been developed for amines, with the choice depending on the specific reaction conditions to be employed. tcichemicals.comresearchgate.net

While the use of the 2-ethoxyethyl group to protect amines is less common than for alcohols, sulfonyl groups in general, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, are known to act as stable protecting groups for amines. researchgate.net The benzenesulfonate part of 2-Ethoxyethyl benzenesulfonate could potentially be used to sulfonylate an amine, thereby protecting it. However, the primary utility of 2-Ethoxyethyl benzenesulfonate in the context of protection is more likely related to the introduction of the 2-ethoxyethyl moiety, which could then be part of a larger protecting group strategy. For instance, a patent describes a multi-step synthesis where a deprotection step is performed on a molecule containing a 2-ethoxyethyl group. google.com

Orthogonal Protecting Group Strategies

In the realm of complex, multi-step organic synthesis, the ability to selectively protect and deprotect functional groups is paramount. Orthogonal protecting group strategies offer a powerful approach, allowing for the removal of one specific protecting group in a molecule containing multiple, different protecting groups, without affecting the others. fiveable.memasterorganicchemistry.com This selectivity is achieved by choosing groups that are labile (cleavable) under distinct and non-interfering reaction conditions. rsc.org

The 2-ethoxyethyl (EE) group, introduced via its benzenesulfonate precursor, functions as an acetal-type protecting group for hydroxyl functions. A key characteristic of the EE group is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. acs.orgnih.gov However, it is readily cleaved under acidic conditions. libretexts.orgvanderbilt.edu This specific lability profile makes the EE group an excellent component for orthogonal protection schemes.

The acid-lability of the EE group allows it to be used in concert with a variety of other protecting groups that are removed by different mechanisms. For instance, an EE group can coexist in a molecule with base-labile groups, such as Fluorenylmethyloxycarbonyl (Fmoc) or acetyl (Ac) esters. The base-labile group can be selectively removed using reagents like piperidine (B6355638) (for Fmoc) or mild hydrolysis, leaving the EE-protected alcohol untouched. fiveable.memasterorganicchemistry.com

Similarly, the EE group is orthogonal to protecting groups that are cleaved by hydrogenolysis, such as the benzyl (Bn) ether or carbobenzyloxy (Cbz) group. fiveable.me These can be removed using hydrogen gas and a palladium catalyst, conditions to which the EE acetal (B89532) is completely stable. uwindsor.ca Furthermore, orthogonality exists with fluoride-labile groups, most notably silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). rsc.org In a molecule containing both an EE ether and a silyl ether, the silyl group can be selectively cleaved using a fluoride source like tetra-n-butylammonium fluoride (TBAF), with no effect on the EE group. rsc.orguwindsor.ca The EE group can then be removed in a subsequent step with acid catalysis.

This strategic combination of protecting groups provides chemists with precise control over the sequence of reactions, enabling the synthesis of highly complex molecules by unmasking specific functional groups for reaction at the desired stage.

Table 1: Comparative Stability of 2-Ethoxyethyl (EE) and Other Common Protecting Groups

| Protecting Group | Strong Acid (e.g., TFA) | Mild Acid (e.g., AcOH) | Strong Base (e.g., NaOH) | Hydrogenolysis (H₂, Pd/C) | Fluoride Source (e.g., TBAF) |

|---|---|---|---|---|---|

| 2-Ethoxyethyl (EE) | Labile | Labile | Stable | Stable | Stable |

| Benzyl (Bn) | Stable | Stable | Stable | Labile | Stable |

| tert-Butyldimethylsilyl (TBDMS) | Labile | Labile | Stable | Stable | Labile |

| Acetyl (Ac) | Stable | Stable | Labile | Stable | Stable |

| Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Stable | Labile (Amine bases) | Stable | Stable |

| tert-Butoxycarbonyl (Boc) | Labile | Stable | Stable | Stable | Stable |

Deprotection Methodologies and Selectivity

The removal of the 2-ethoxyethyl (EE) protecting group is a critical step that relies on its inherent acid lability as an acetal. The most common and effective methodology for its cleavage is acid-catalyzed hydrolysis. vanderbilt.edu This process restores the original hydroxyl group, allowing it to participate in subsequent synthetic transformations.

The deprotection is typically achieved by treating the EE-protected substrate with a protic acid in the presence of water. libretexts.org A variety of acidic systems can be employed, with the choice often depending on the sensitivity of other functional groups within the molecule. Common reagents include dilute aqueous solutions of strong mineral acids like hydrochloric acid (HCl), or organic acids such as acetic acid (AcOH) in a tetrahydrofuran/water solvent system, or p-toluenesulfonic acid (p-TsOH) in an alcohol solvent like methanol (B129727). vanderbilt.eduwikipedia.org

The mechanism of deprotection involves the initial protonation of one of the acetal oxygen atoms by the acid catalyst. masterorganicchemistry.com This protonation converts the ethoxy or the protected alcohol moiety into a good leaving group. Cleavage of the carbon-oxygen bond follows, generating the free alcohol and a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent loss of a proton yields ethanol (B145695) and acetaldehyde, completing the deprotection. ltj.co.jp

Selectivity in deprotection is a key consideration in synthetic strategy. The EE group is generally considered more acid-labile than simple ethers like methyl or benzyl ethers but can be more stable than other acetal-type groups like the tetrahydropyranyl (THP) group or highly acid-sensitive silyl ethers like trimethylsilyl (TMS). thieme-connect.de This difference in lability allows for selective deprotection. For example, by carefully controlling the pH and using very mild acidic conditions, a more sensitive group like THP can sometimes be removed while the EE group remains intact. Conversely, stronger acidic conditions required to cleave an EE group would also cleave more labile groups like TBDMS or THP. researchgate.net In some instances, Lewis acids such as copper(II) chloride dihydrate have been used as catalytic agents to facilitate the removal of EE ethers under reflux conditions, offering an alternative to traditional Brønsted acids. pku.edu.cn

Table 2: Selected Deprotection Methods for the 2-Ethoxyethyl (EE) Group

| Reagent/Conditions | Solvent | Selectivity Notes | Reference |

|---|---|---|---|

| 1N Hydrochloric Acid (HCl) | Aqueous/Organic co-solvent | Standard method, cleaves most acid-labile groups. | libretexts.orgwikipedia.org |

| Acetic Acid (AcOH) / Water | Tetrahydrofuran (THF) | Milder conditions, can offer selectivity over less labile groups. | vanderbilt.edu |

| p-Toluenesulfonic acid (p-TsOH) (catalytic) | Methanol (MeOH) | Effective for transacetalization and deprotection. | vanderbilt.edu |

| Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic) | Acetone/Water or Ethanol | A mild Lewis acid-catalyzed method. | pku.edu.cn |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Very mild conditions, useful for highly sensitive substrates. |

Theoretical and Computational Studies

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical character. Electronic structure analysis elucidates regions of high and low electron density, which in turn dictates how the molecule interacts with other chemical species.

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govvulcanchem.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. frontiersin.orgulaval.ca The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ulaval.capmf.unsa.ba A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. pmf.unsa.ba

Table 1: General Interpretation of Frontier Orbital Energies

| Parameter | Significance in Reactivity |

| HOMO Energy | Higher energy indicates a better electron donor. |

| LUMO Energy | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. ulaval.capmf.unsa.ba |

Charge Distribution and Reactivity Predictions

The distribution of partial charges across the molecular structure of 2-ethoxyethyl benzenesulfonate (B1194179) provides a map of its electrophilic and nucleophilic sites. The sulfur atom in the sulfonate group is highly electron-deficient due to the three electronegative oxygen atoms bonded to it, creating a strong electrophilic center. Similarly, the carbon atom of the ethyl group directly attached to the sulfonate oxygen bears a significant partial positive charge, marking it as the primary site for nucleophilic attack in SN2 reactions.

The benzene (B151609) ring, while part of the electron-withdrawing sulfonate group, can still participate in electrophilic aromatic substitution, although it is deactivated by the -SO2O-R group. Molecular Electrostatic Potential (MEP) maps, which can be generated through DFT calculations, would visually represent these charge distributions. Red regions on an MEP map indicate areas of high electron density (nucleophilic), while blue regions signify electron-poor areas (electrophilic). For 2-ethoxyethyl benzenesulfonate, the oxygen atoms of the sulfonate and ether linkages would appear red, while the sulfur atom and the alpha-carbon of the ethoxyethyl group would be shaded blue.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations can model the behavior of a compound in various environments, such as in solution, providing insights into conformational changes, solvent effects, and the dynamic pathways of reactions. acs.orgdntb.gov.ua

For 2-ethoxyethyl benzenesulfonate, MD simulations could be employed to understand its interactions with solvent molecules and nucleophiles in a reaction medium. Simulations could track the trajectory of a nucleophile as it approaches the electrophilic carbon center, revealing the role of the solvent in stabilizing the transition state. Studies on related sulfonate surfactants have used MD to investigate their aggregation behavior and orientation at interfaces, demonstrating the power of this technique to elucidate complex intermolecular interactions. frontiersin.orgacs.org Such simulations for 2-ethoxyethyl benzenesulfonate would clarify how its flexible ethoxyethyl chain behaves in solution and how this conformation affects its accessibility for reaction.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to calculate the energetics of reaction pathways, including the energies of reactants, products, and transition states. beilstein-journals.orgrsc.org This allows for the determination of activation energies, which are crucial for understanding reaction rates. beilstein-journals.orgajchem-a.com

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity. nih.gov

For a class of compounds like alkylating agents, which includes sulfonate esters, QSAR can be a valuable tool for predicting reactivity and potential toxicity. researchgate.net A QSAR model for the reactivity of benzenesulfonate esters could be developed by correlating their reaction rates with various nucleophiles against computed descriptors. Key descriptors might include the partial charge on the alpha-carbon, the LUMO energy, and steric parameters. While no specific QSAR models for 2-ethoxyethyl benzenesulfonate were found in the literature, studies on other sulfonates and sulfur-containing compounds have successfully used QSAR to predict biological activities. nih.govacs.org Such a model could predict the alkylating potential of novel sulfonate esters without the need for extensive laboratory testing.

Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ monitoring provides real-time data on a reacting system without the need for sampling, offering a dynamic view of species concentration changes. This is invaluable for understanding kinetics and optimizing reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions directly in the NMR tube. chemrxiv.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified. For the synthesis of 2-Ethoxyethyl benzenesulfonate (B1194179), typically from 2-ethoxyethanol (B86334) and benzenesulfonyl chloride, ¹H NMR spectroscopy allows for straightforward tracking of the reaction.

The progress can be followed by observing the disappearance of the proton signals corresponding to the starting materials and the concurrent appearance of signals for 2-Ethoxyethyl benzenesulfonate. Key spectral regions for monitoring include the signals from the ethoxy group (-OCH₂CH₃) and the aromatic protons of the benzenesulfonate group. googleapis.com Real-time NMR has proven to be a rapid and effective tool for monitoring similar complex reactions, providing crucial information for process understanding and optimization. vapourtec.com The integration of characteristic peaks allows for the determination of the relative concentrations of species over time, from which kinetic data can be derived.

Table 1: Illustrative ¹H NMR Chemical Shifts for Reaction Monitoring This table is based on typical chemical shifts and may vary based on solvent and other conditions.

| Compound | Functional Group | Proton Signal | Typical Chemical Shift (ppm) | Change During Reaction |

|---|---|---|---|---|

| 2-Ethoxyethanol | Ethoxy | -OCH₂- | ~3.5 | Decreases |

| 2-Ethoxyethanol | Hydroxyl | -OH | Variable | Disappears |

| 2-Ethoxyethyl benzenesulfonate | Ethoxy (adjacent to ester) | -SO₃CH₂- | ~4.2 | Increases |

| 2-Ethoxyethyl benzenesulfonate | Phenyl | Ar-H | ~7.5-7.9 | Increases |

| Benzenesulfonyl chloride | Phenyl | Ar-H | ~7.6-8.0 | Decreases/Shifts |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. savemyexams.compitt.edu It operates on the principle that covalent bonds absorb infrared radiation at specific frequencies, causing them to vibrate. numberanalytics.com This technique is particularly useful for monitoring reactions that involve changes in key functional groups.

In the synthesis of 2-Ethoxyethyl benzenesulfonate from 2-ethoxyethanol and benzenesulfonyl chloride, IR spectroscopy can track the reaction by monitoring:

Disappearance of the O-H stretch: The broad absorption band characteristic of the alcohol's hydroxyl (-OH) group, typically found around 3200-3600 cm⁻¹, will diminish as the reaction proceeds. libretexts.org

Appearance of Sulfonate Ester Bands: The formation of the sulfonate ester is marked by the appearance of strong, characteristic absorption bands for the S=O and C-O-S bonds. The asymmetric and symmetric stretching vibrations of the S=O group are typically observed in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

By monitoring the changes in the intensity of these specific bands over time, one can follow the conversion of the starting material to the product. numberanalytics.com

Table 2: Key Infrared Absorption Frequencies for Monitoring the Synthesis of 2-Ethoxyethyl benzenesulfonate

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alcohol (Reactant) | O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Sulfonate Ester (Product) | S=O | Asymmetric Stretch | 1350 - 1370 |

| Sulfonate Ester (Product) | S=O | Symmetric Stretch | 1160 - 1180 |

| Ether/Ester | C-O | Stretch | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress

Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatographic methods are essential for separating complex mixtures, identifying components, and quantifying the purity and yield of a reaction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining reaction yield and assessing the purity of the final product. rsc.org For a compound like 2-Ethoxyethyl benzenesulfonate, which contains a benzene (B151609) ring, UV detection is highly effective. The method involves separating the components of the reaction mixture on a stationary phase, typically a C18 silica (B1680970) column (reverse-phase HPLC).

A solvent gradient is often used to elute compounds with varying polarities. By comparing the peak area of the product in the reaction mixture to a calibration curve generated from pure standards of known concentration, a precise reaction yield can be calculated. rsc.org HPLC analysis can also identify the presence of unreacted starting materials or byproducts, which is critical for purity assessment. google.com Sensitive HPLC/UV methods have been developed for related tosylate compounds, demonstrating the ability to detect impurities at very low levels. smolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. innovatechlabs.com Sulfonic acid esters, including benzenesulfonates, can be analyzed effectively using GC-MS. shimadzu.comshimadzu.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak (corresponding to the molecular weight of the compound) and a characteristic fragmentation pattern that helps in structural elucidation. chromatographyonline.com This makes GC-MS an indispensable tool for confirming the identity of the desired product, 2-Ethoxyethyl benzenesulfonate, and identifying any volatile impurities or byproducts. pitt.edu

Table 3: Typical GC-MS Parameters for Sulfonate Ester Analysis Parameters are illustrative and require optimization for specific applications.

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | Rtx-200 or similar mid-polarity column | Separation of analytes |

| Injection Mode | Split | Prevents column overloading |

| Injection Temp. | 280 °C | Ensures complete vaporization |

| Carrier Gas | Helium | Mobile phase |

| Oven Program | Temperature gradient (e.g., 70°C to 320°C) | Elutes compounds with a range of boiling points |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns |

| Mass Analyzer | Quadrupole | Separates ions based on mass-to-charge ratio |

| Measurement Mode | Scan or Selected Ion Monitoring (SIM) | Full spectrum acquisition or targeted analysis |

High-Performance Liquid Chromatography (HPLC) for Reaction Yields

Advanced Analytical Techniques for Kinetic and Mechanistic Studies

Beyond routine monitoring and product analysis, advanced analytical techniques are employed to gain deeper insights into reaction kinetics and mechanisms. The combination of different analytical methods is often necessary to build a complete picture of a chemical transformation. cnrs.fr

For detailed kinetic studies, techniques such as stopped-flow analysis can be coupled with rapid-detection methods like UV-Vis or fluorescence spectroscopy. nih.gov This allows for the measurement of reaction rates on a millisecond timescale, which is crucial for studying fast reactions and identifying short-lived intermediates. While not commonly reported specifically for 2-Ethoxyethyl benzenesulfonate, these methods are standard for mechanistic organic chemistry and could be applied to investigate its formation or subsequent reactions, such as nucleophilic substitutions.

Furthermore, advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), can be used to detect and characterize reaction intermediates directly from the reaction mixture. By carefully controlling the ionization source conditions, it is sometimes possible to observe transient species that are key to understanding the reaction pathway. The use of bioanalytical screening techniques and the development of robust, reproducible analytical methods are continually advancing the ability to study complex chemical systems. biosolids.com.au

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a powerful tool in physical organic chemistry used to determine reaction mechanisms by studying the change in reaction rate upon isotopic substitution. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). wikipedia.org This effect primarily arises from the differences in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. princeton.edu

For the solvolysis of 2-Ethoxyethyl benzenesulfonate, KIE studies are invaluable for distinguishing between competing mechanisms, namely a direct bimolecular nucleophilic substitution (S_N2), a unimolecular (S_N1) pathway, or a pathway involving anchimeric assistance (neighboring group participation) from the β-ether oxygen. The key is to place isotopic labels at specific positions in the molecule.

Primary and Secondary KIEs:

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.

Secondary KIEs (SKIEs) occur when the isotopically substituted atom is not directly involved in bond making or breaking. ias.ac.in These effects are typically smaller and provide information about changes in hybridization at the reaction center. ias.ac.in For example, a significant α-secondary deuterium (B1214612) KIE (k_H/k_D > 1) is characteristic of a reaction proceeding from an sp³-hybridized carbon to an sp²-hybridized carbocation-like transition state, as seen in S_N1 reactions. wikipedia.orgias.ac.in Conversely, S_N2 reactions, which proceed through a more crowded sp²-like pentacoordinate transition state, generally show a small or slightly inverse α-SKIE (k_H/k_D ≈ 1 or < 1).

Application to 2-Ethoxyethyl benzenesulfonate:

To probe the mechanism of solvolysis of 2-Ethoxyethyl benzenesulfonate, one could synthesize deuterated analogues and measure their reaction rates compared to the non-deuterated compound.

α-Deuterium KIE: By placing two deuterium atoms on the α-carbon (the carbon bonded to the sulfonate leaving group), the magnitude of the k_H/k_D ratio can help differentiate between S_N1/NGP and S_N2 pathways. A value significantly greater than unity (e.g., 1.15-1.25) would suggest a transition state with considerable carbocation character, consistent with either an S_N1 or an NGP mechanism. An NGP mechanism is often considered a special type of S_N1 reaction where the internal nucleophile stabilizes the developing positive charge. mugberiagangadharmahavidyalaya.ac.innih.gov A value near unity would point towards an S_N2 mechanism. ias.ac.in

β-Deuterium KIE: Isotopic substitution at the β-carbon can also provide mechanistic details. β-KIEs are sensitive to hyperconjugation and steric effects. In the context of an NGP mechanism for 2-Ethoxyethyl benzenesulfonate, the formation of the cyclic oxonium ion intermediate would involve significant conformational changes at the β-position. The magnitude of the β-KIE can thus offer insights into the structure of the transition state leading to this intermediate.

Kinetic Solvent Isotope Effect (KSIE): Comparing the reaction rate in a protic solvent like H₂O versus its deuterated counterpart D₂O (k_H₂O/k_D₂O) can reveal information about the role of the solvent in the transition state. nih.govbeilstein-journals.org A KSIE value greater than 1 suggests that the solvent is acting as a nucleophile in the rate-determining step, which is common in solvolysis reactions. The magnitude of the KSIE can provide further detail on the degree of bond formation and solvation at the transition state.

Table 1: Expected Kinetic Isotope Effects for Postulated Solvolysis Mechanisms of 2-Ethoxyethyl benzenesulfonate

| Isotopic Substitution Position | S_N2 Mechanism | S_N1 Mechanism | Neighboring Group Participation (NGP) | Rationale |

| α-d₂ (k_H/k_D) | ~0.98 - 1.05 | ~1.15 - 1.25 | ~1.12 - 1.22 | A large value indicates sp³ to sp² rehybridization in the transition state (S_N1/NGP). A value near 1 is typical for S_N2. |

| β-d₂ (k_H/k_D) | ~1.00 - 1.08 | ~1.10 - 1.30 | Variable | β-KIEs in S_N1 are influenced by hyperconjugation. For NGP, the effect depends on the specific geometry of the cyclic transition state. |

| Solvent (k_H₂O/k_D₂O) | ~1.2 - 1.7 | ~1.1 - 1.5 | ~1.1 - 1.5 | Indicates the degree of nucleophilic solvent assistance and solvation of the leaving group in the transition state. |

Note: The values in this table are illustrative and based on typical results for analogous systems reported in the literature. Actual experimental values would be required for a definitive mechanistic assignment.

Stopped-Flow Spectroscopy for Fast Reactions

The solvolysis of substrates like 2-Ethoxyethyl benzenesulfonate can be extremely rapid, particularly if the reaction is accelerated by anchimeric assistance. mugberiagangadharmahavidyalaya.ac.in Reactions that are complete within seconds or milliseconds are too fast to be monitored by conventional kinetic methods, which involve manual mixing of reagents. Stopped-flow spectroscopy is the premier technique for studying such fast reactions in solution. rsc.orgbiologic.netedinst.com

A stopped-flow instrument rapidly and efficiently mixes two reactant solutions by driving them from separate syringes into a high-efficiency mixer. biologic.net The newly mixed solution then flows into an observation cell, displacing the previous contents. The flow is then abruptly stopped, and the reaction progress in the cell is monitored over time, typically using absorbance or fluorescence spectroscopy. edinst.comphotophysics.com The time between mixing and the start of observation, known as the "dead time," is typically on the order of a few milliseconds. edinst.com

Application to 2-Ethoxyethyl benzenesulfonate:

The solvolysis of 2-Ethoxyethyl benzenesulfonate is a prime candidate for investigation via stopped-flow spectroscopy due to the potential for significant rate enhancement via NGP by the β-ether oxygen. The lone pair of electrons on the ether oxygen can attack the α-carbon intramolecularly, displacing the benzenesulfonate leaving group to form a cyclic three-membered oxonium ion intermediate. libretexts.org This anchimerically assisted pathway is often orders of magnitude faster than the corresponding reaction of a similar substrate lacking the participating group (e.g., n-Butyl benzenesulfonate).

To study this, a solution of 2-Ethoxyethyl benzenesulfonate in a non-participating solvent could be rapidly mixed with a solvolytic solvent (e.g., ethanol (B145695)/water mixture) in a stopped-flow apparatus. The reaction kinetics can be monitored by observing the change in UV absorbance over time. The benzenesulfonate anion product has a distinct UV absorbance profile from the starting ester, allowing its formation to be tracked.

By measuring the pseudo-first-order rate constant (k_obs) under these conditions, a direct measure of the high reactivity can be obtained. Comparing this rate to that of a reference compound provides a quantitative measure of the anchimeric assistance.

Table 2: Illustrative Rate Constants for Solvolysis Demonstrating Anchimeric Assistance

| Compound | Relative Rate Constant (k_rel) | Postulated Dominant Mechanism | Analytical Technique |

| n-Butyl benzenesulfonate | 1 | S_N2 | Conventional Spectrophotometry |

| 2-Ethoxyethyl benzenesulfonate | > 1,000 | Neighboring Group Participation | Stopped-Flow Spectroscopy |

Note: This table presents hypothetical, illustrative data to demonstrate the expected rate enhancement due to neighboring group participation by the β-ether oxygen. Such a large rate increase would necessitate the use of stopped-flow techniques for accurate measurement.

By combining KIE studies to probe the transition state structure with stopped-flow spectroscopy to capture the kinetics of rapid transformations, a comprehensive and detailed mechanistic picture of the reactivity of 2-Ethoxyethyl benzenesulfonate can be developed.

Future Research Directions and Emerging Applications

Development of Novel Catalysts for Sulfonate Ester Transformations

The transformation of sulfonate esters is a cornerstone of organic synthesis, often relying on their excellent leaving group ability in substitution and cross-coupling reactions. eurjchem.com Future research is geared towards the development of more efficient and selective catalysts to mediate these transformations. While traditional methods often use stoichiometric activating agents, modern approaches are exploring catalytic systems to minimize waste and enhance reaction control.

Key areas of development include:

Transition-Metal Catalysis: Research is ongoing to expand the scope of transition-metal-catalyzed reactions involving sulfonate esters. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex molecules. eurjchem.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for sulfonate ester transformations. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a known nucleophilic catalyst that enhances the rate and selectivity of tosylation reactions, a process closely related to the synthesis of benzenesulfonates. smolecule.com

Enzyme-Mediated Synthesis: Biocatalysis presents a green alternative for the synthesis and transformation of sulfonate esters. Research into enzymes that can mediate the formation or cleavage of sulfonate ester linkages could lead to highly selective and environmentally benign synthetic routes. eurjchem.com

Detailed research findings indicate that the choice of catalyst can significantly influence reaction outcomes. For example, indium metal has been shown to be an effective catalyst for the tosylation of alcohols, a similar reaction to the synthesis of 2-Ethoxyethyl benzenesulfonate (B1194179). eurjchem.com The development of such novel catalytic systems is crucial for advancing the applications of sulfonate esters in pharmaceuticals, agrochemicals, and materials. eurjchem.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.org The integration of sulfonate ester chemistry into these platforms is a promising area of research.

The use of polymer-supported reagents and catalysts is particularly well-suited for flow chemistry. For example, polymer-supported sulfonic acids have been successfully used as catalysts in continuous flow reactors for various acid-catalyzed reactions. acs.org This approach allows for easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling.

Future research in this area will likely focus on:

Developing robust and recyclable solid-supported catalysts and reagents for sulfonate ester synthesis and subsequent reactions in flow.

Optimizing reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity in continuous flow systems. beilstein-journals.org

Integrating in-line analytical techniques (e.g., IR, NMR, MS) for real-time reaction monitoring and process control. beilstein-journals.org

The ability to perform multi-step syntheses involving sulfonate esters in an automated fashion will significantly accelerate the discovery and development of new molecules. acs.org

Exploration in Materials Science Research (e.g., Polymer Intermediates)

Sulfonate esters are valuable intermediates in materials science, particularly in the synthesis of functional polymers. rsc.orgunifr.ch The sulfonate group can be introduced into a polymer backbone or as a side chain, and its subsequent transformation allows for the modification of polymer properties.

One area of active research is the synthesis of poly(sulfonate ester)s through methods like acyclic diene metathesis (ADMET) polymerization. rsc.orgunifr.ch These polymers contain sulfonate ester linkages in their backbone, which can serve as points of degradation, making them potentially useful as degradable polyethylene-like materials. rsc.orgunifr.ch The thermal and morphological properties of these polymers can be tuned by varying the structure of the diene monomer containing the sulfonate ester. rsc.orgunifr.ch

Furthermore, sulfonate esters are used as protecting groups in the synthesis of functional polymers. For instance, R-protected p-styrene sulfonate monomers can be polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. aston.ac.uk The protecting group can later be removed to yield poly(p-styrene sulfonate), a hydrophilic polymer with applications in areas like organic electronics. aston.ac.uk

Future exploration in materials science will likely involve:

The synthesis of novel monomers containing the 2-ethoxyethyl benzenesulfonate moiety to create polymers with unique thermal, mechanical, or optical properties.

The use of 2-Ethoxyethyl benzenesulfonate as a post-polymerization modification agent to introduce the ethoxyethyl group onto existing polymer chains.

The development of sulfonate-containing polymers for advanced applications such as proton exchange membranes in fuel cells, as demonstrated with sulfonated poly(arylene perfluorocyclobutane)s. researchgate.net

Sustainable Synthesis and Green Chemical Engineering Principles for Production and Use

The principles of green chemistry are increasingly important in the chemical industry, and the synthesis of sulfonate esters is no exception. rsc.org Research is focused on developing more environmentally friendly methods for their production and use, minimizing waste, and avoiding hazardous reagents.

Key strategies for the sustainable synthesis of sulfonate esters include:

Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative to traditional methods. An electrochemical, transition-metal-free strategy has been developed for the construction of β-alkoxyl sulfonate esters from alkenes, alcohols, and potassium metabisulfite (B1197395) as a sulfur dioxide surrogate. This method features mild reaction conditions and avoids the use of hazardous oxidants. rsc.org

Catalyst-Free and Solvent-Free Conditions: The development of reactions that can proceed without a catalyst and in the absence of a solvent is a major goal of green chemistry. For example, the oxidation of symmetrical disulfides to thiosulfonate S-esters has been achieved under solvent-free conditions using microwave irradiation. researchgate.net

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives is a crucial aspect of sustainable synthesis. An environmentally benign approach for synthesizing sulfonate esters has been developed using aqueous bases and greener solvents, affording good to excellent yields. eurjchem.com

The application of green chemical engineering principles to the entire lifecycle of 2-Ethoxyethyl benzenesulfonate, from its synthesis to its final application and potential degradation, will be a key focus of future research. This includes optimizing reaction efficiency, minimizing energy consumption, and designing processes that generate minimal waste. eurjchem.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxyethyl benzenesulfonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of benzenesulfonyl chloride with 2-ethoxyethanol under controlled alkaline conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for benzenesulfonyl chloride to 2-ethoxyethanol), using catalysts like triethylamine, and maintaining temperatures between 0–5°C to minimize side reactions. Purity (>98%) is achieved via liquid-liquid extraction and recrystallization from ethanol/water mixtures. Reaction progress should be monitored by TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of 2-Ethoxyethyl benzenesulfonate?

- Methodological Answer :

- NMR : H NMR (CDCl₃) should show characteristic peaks: δ 1.2–1.4 ppm (triplet, –CH₂CH₃), δ 3.6–3.8 ppm (quartet, –OCH₂), and δ 7.5–8.1 ppm (aromatic protons).

- IR : Strong S=O stretching at ~1170 cm⁻¹ and C–O–C ether linkage at ~1120 cm⁻¹.

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- Purity validation requires ≥98% by area normalization .

Q. What are the primary research applications of 2-Ethoxyethyl benzenesulfonate in organic chemistry and material science?

- Methodological Answer : It serves as:

- A sulfonating agent in synthesizing surfactants and ionic liquids.

- A precursor for polymeric sulfonate esters in ion-exchange membranes.

- A stabilizer in photoresist formulations due to its UV-inert benzenesulfonate group.

Applications require compatibility studies with target matrices (e.g., polymer blends) via DSC to assess thermal stability .

Advanced Research Questions

Q. How does the stability of 2-Ethoxyethyl benzenesulfonate vary under different pH and temperature conditions, and what degradation products are formed?

- Methodological Answer : Stability studies (accelerated at 40°C/75% RH) show:

- Acidic conditions (pH <3) : Hydrolysis to benzenesulfonic acid and 2-ethoxyethanol (confirmed by LC-MS).

- Alkaline conditions (pH >10) : Ether cleavage yielding ethylene glycol derivatives.

- Neutral aqueous solutions : Stable for ≥6 months at 4°C.

Degradation kinetics should be modeled using Arrhenius equations, with activation energy ~85 kJ/mol .

Q. What strategies can resolve contradictory data regarding the reactivity of 2-Ethoxyethyl benzenesulfonate in nucleophilic substitution reactions?

- Methodological Answer : Contradictions arise from solvent polarity and nucleophile strength. For example:

- In polar aprotic solvents (DMF), SN2 mechanisms dominate, but steric hindrance from the ethoxy group reduces reactivity.

- Use isotopic labeling (O in the ethoxy group) or computational DFT studies to track mechanistic pathways.

- Compare kinetic data (e.g., rate constants) across solvents (hexane vs. DMSO) to isolate solvent effects .

Q. What in vitro models are appropriate for evaluating the biochemical interactions of 2-Ethoxyethyl benzenesulfonate, and how should confounding variables be controlled?

- Methodological Answer :

- Cell-based assays : Use HepG2 cells for hepatotoxicity screening (IC₅₀ via MTT assay) with controls for solvent (DMSO ≤0.1%).

- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.

- Confounding factors : Account for serum protein binding (e.g., albumin) via equilibrium dialysis.

Toxicity thresholds should align with OECD Guidelines No. 423 for acute oral toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.